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yl)acetonitrile

Abstract
2-(1H-imidazol-1-yl)acetonitrile is a pivotal heterocyclic building block in modern medicinal

chemistry and materials science. Its unique structure, combining a biologically significant

imidazole ring with a reactive nitrile functional group, makes it a versatile precursor for a wide

array of more complex molecules, including active pharmaceutical ingredients (APIs). This

technical guide provides a comprehensive analysis of the core physicochemical properties of 2-
(1H-imidazol-1-yl)acetonitrile, offering in-depth, field-proven insights for researchers,

scientists, and drug development professionals. The narrative moves beyond a simple data

sheet to explain the causality behind experimental choices and the implications of these

properties for practical applications, particularly within the ADME (Absorption, Distribution,

Metabolism, and Excretion) framework of drug design. Detailed, self-validating experimental

protocols for key property determinations are provided, supported by workflow diagrams and

authoritative references to ensure scientific integrity.

Introduction: A Versatile Heterocyclic Scaffold
Overview of 2-(1H-imidazol-1-yl)acetonitrile
2-(1H-imidazol-1-yl)acetonitrile, also known by synonyms such as 1-(Cyanomethyl)imidazole,

is an organic compound identified by the CAS Number 98873-55-3.[1][2][3][4] Structurally, it
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consists of an imidazole ring N--alkylated with an acetonitrile group.[1] This bifunctional nature

—the electron-rich aromatic imidazole ring and the electrophilic nitrile group—underpins its

utility as a dynamic intermediate in organic synthesis.[1]

Significance in Medicinal Chemistry and Drug
Development
The imidazole moiety is a well-established pharmacophore present in numerous biologically

active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal

ions in enzyme active sites.[1] Consequently, 2-(1H-imidazol-1-yl)acetonitrile serves as a

crucial starting material for various therapeutic agents. Notably, it is a key reactant in the

synthesis of the antifungal drug lanoconazole.[5][6] Its derivatives are also explored as kinase

inhibitors, antiparasitic agents, and ligands in coordination chemistry for developing materials

with unique photophysical properties.[1] Understanding its fundamental physicochemical

properties is therefore not an academic exercise, but a prerequisite for optimizing reaction

conditions, predicting its behavior in biological systems, and designing next-generation

therapeutics.

Core Physicochemical Profile
A compound's behavior, from reaction kinetics to bioavailability, is dictated by its intrinsic

physicochemical properties. This section quantifies and discusses the core profile of 2-(1H-
imidazol-1-yl)acetonitrile.

Structural and Identity Data
A clear definition of the molecule's identity is the foundation of all further analysis.
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Identifier Value Reference

Chemical Name 2-(1H-imidazol-1-yl)acetonitrile [7]

CAS Number 98873-55-3 [1][2]

Molecular Formula C₅H₅N₃ [1][2][7]

Molecular Weight 107.11 g/mol [1][2][8]

SMILES N#CCN1C=CN=C1 [2][7]

InChIKey
ZPGCVVBPGQJSPX-

UHFFFAOYSA-N
[1][4][7]

Quantitative Physicochemical Properties
The following table summarizes the key physicochemical parameters, which are critical for

predicting the compound's behavior in both chemical and biological environments.
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Property Value
Implication &
Discussion

Reference

Appearance
White to light yellow

solid

Indicates a crystalline

or microcrystalline

solid at room

temperature.

[5][9][10]

Melting Point 54.0 to 58.0 °C

A relatively low

melting point suggests

moderate lattice

energy. This is useful

for quality control as

impurities typically

depress and broaden

the melting range.

[5][6][9]

Boiling Point
116-120 °C (at 0.35

Torr)

The high boiling point,

even under vacuum,

reflects the molecule's

polarity. Purification by

distillation requires

high vacuum to

prevent

decomposition.

[5][6][9]

Solubility

Slightly soluble in

DMSO and Methanol;

Soluble in methylene

chloride.

Limited aqueous

solubility is expected.

The choice of solvents

for reaction,

purification, and

formulation is critical.

[5][6][9]

pKa (Predicted) 5.63 ± 0.10 This value

corresponds to the

protonation of the

basic nitrogen atom

on the imidazole ring.

At physiological pH

(~7.4), a significant

[5][6][9]
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fraction of the

molecule will be

protonated,

influencing its

solubility, membrane

permeability, and

receptor interactions.

LogP (Computational) 0.40668

This value suggests a

balanced hydrophilic-

lipophilic character. It

falls within the range

typically associated

with good oral

bioavailability

according to Lipinski's

Rule of Five.

[2]

TPSA 41.61 Å²

The Topological Polar

Surface Area is a

predictor of drug

transport properties. A

value below 60 Å² is

often correlated with

good cell membrane

permeability and oral

absorption.

[2]

Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are critical. The following spectroscopic data

are characteristic of 2-(1H-imidazol-1-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (CDCl₃): Expect characteristic signals for the three imidazole protons between δ

7.0-7.6 ppm and a key singlet for the methylene (-CH₂-) protons adjacent to the nitrile

group around δ 4.9-5.3 ppm.[1][11] The exact shifts are solvent-dependent.
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¹³C NMR (CDCl₃): Signals for the imidazole carbons typically appear between δ 119-138

ppm, with the nitrile carbon (-C≡N) resonating around δ 113-115 ppm and the methylene

carbon (-CH₂-) at approximately δ 34-37 ppm.[11]

Infrared (IR) Spectroscopy: A sharp and strong absorption band in the region of 2214–2250

cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration.[1]

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound readily

protonates to yield a prominent molecular ion peak [M+H]⁺ at m/z 108.06.[1][6]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective

technique for assessing the purity of 2-(1H-imidazol-1-yl)acetonitrile and related imidazole

compounds.[1][12] A C8 or C18 column with a mobile phase of methanol or acetonitrile and a

buffered aqueous component (e.g., phosphate buffer) can achieve effective separation.[12]

Experimental Protocols for Property Determination
While predicted values are useful for initial assessment, empirical determination is the gold

standard in drug development. The following protocols are designed to be robust and self-

validating.

Protocol: Determination of Melting Point
Expertise & Experience: The choice of a slow ramp rate near the expected melting point is

crucial for accuracy. A sharp melting range (e.g., < 1 °C) is indicative of high purity, whereas

a broad range suggests the presence of impurities.

Methodology:

Ensure the sample is completely dry by holding it under a high vacuum for several hours.

Load a small amount of the finely powdered solid into a capillary tube, tapping gently to

pack the sample to a height of 2-3 mm.

Place the capillary tube in a calibrated digital melting point apparatus.

Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting point

(~50 °C).
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Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion). The melting

point is reported as this range.

Dry Sample Under Vacuum Load Capillary Tube Place in Apparatus Rapid Heat to ~50°C Slow Ramp (1-2°C/min) Record Onset & Completion Temperatures

Click to download full resolution via product page

Workflow for Melting Point Determination.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)

Trustworthiness: The shake-flask method (OECD Guideline 105) is the benchmark for

determining aqueous solubility. Including a filtration step is non-negotiable to ensure that only

the dissolved analyte is measured, preventing overestimation from suspended

microparticles.

Methodology:

Add an excess amount of 2-(1H-imidazol-1-yl)acetonitrile to a known volume of

phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37

°C).

Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A preliminary

time-course experiment can validate the required equilibration time.

Allow the suspension to settle.

Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe

filter (e.g., PVDF) to remove any undissolved solid.
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Quantify the concentration of the analyte in the clear filtrate using a validated analytical

method, such as HPLC-UV or LC-MS.

Perform the experiment in triplicate to ensure reproducibility.

Add Excess Solid to PBS (pH 7.4) Equilibrate (24h Shake @ 25°C) Settle Suspension Filter Supernatant (0.22µm) Quantify Concentration via HPLC Report as mg/mL or µM

Click to download full resolution via product page

Workflow for Shake-Flask Solubility Assay.

Protocol: Determination of pKa via UV-Vis
Spectrophotometry

Expertise & Experience: This method is effective because the imidazole ring is a

chromophore whose electronic structure (and thus UV-Vis spectrum) changes upon

protonation. The key is to identify a wavelength with a significant difference in absorbance

between the neutral and protonated species. This maximizes the signal-to-noise ratio of the

measurement.

Methodology:

Prepare a stock solution of 2-(1H-imidazol-1-yl)acetonitrile in methanol or water.

Prepare a series of buffers spanning a pH range from ~3 to ~8 (e.g., universal Britton-

Robinson buffer).

Create a set of samples by adding a small, constant volume of the stock solution to each

buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect

on pH.

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

Identify an analytical wavelength where the absorbance changes significantly with pH.

Plot absorbance at this wavelength versus the measured pH of each buffer solution.
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Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH value at the

inflection point of the resulting sigmoidal curve.

Sample Preparation

Measurement & Analysis

Prepare Stock Solution

Mix Stock with Each Buffer

Prepare Buffer Series (pH 3-8)

Acquire UV-Vis Spectrum for Each pH

Identify Analytical Wavelength

Plot Absorbance vs. pH

Fit to Sigmoidal Curve

Determine pKa at Inflection Point

Click to download full resolution via product page

Workflow for Spectrophotometric pKa Determination.
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Synthesis, Stability, and Handling
Common Synthetic Route
The most prevalent synthesis involves a straightforward nucleophilic substitution reaction.[5][6]

Authoritative Grounding: This method relies on the deprotonation of imidazole to form the

imidazolide anion, a potent nucleophile that readily displaces a halide from an α-

haloacetonitrile.

Methodology:

To a solution of 1H-imidazole (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) under

an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, ~1.1

eq.) portion-wise at 0 °C.

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete

deprotonation.

Cool the reaction mixture again to 0 °C and add a solution of bromoacetonitrile or

chloroacetonitrile (1.0 eq.) dropwise.

Let the reaction proceed at room temperature for several hours, monitoring its progress by

TLC.

Upon completion, carefully quench the reaction with water and extract the product with an

organic solvent like ethyl acetate.

The combined organic layers are dried, concentrated, and the crude product is purified,

typically by silica gel column chromatography.[5][6]

General Reaction Scheme for Synthesis.

Stability and Storage Recommendations
Proper handling and storage are essential to maintain the integrity of the compound.

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or

nitrogen). It is best kept in a freezer at temperatures under -20°C for long-term stability.[5][6]
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[9]

Handling: The compound is classified as an irritant and is harmful if swallowed or in contact

with skin.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn at all times. All manipulations should be performed

in a well-ventilated fume hood.

Implications for Drug Development
The physicochemical properties detailed above are not merely data points; they are critical

inputs for predictive models in drug development.

Role as a Versatile Chemical Scaffold
The dual functionality of 2-(1H-imidazol-1-yl)acetonitrile allows for orthogonal reactivity. The

nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct other

heterocyclic rings. The imidazole ring can be further functionalized or used as a coordinating

ligand. This versatility makes it an ideal starting point for generating diverse chemical libraries

for high-throughput screening.[1]

ADME Profile Prediction
Absorption: With a LogP of ~0.4 and a TPSA of ~42 Å², the compound aligns well with

Lipinski's guidelines for oral bioavailability.[2] Its moderate polarity suggests it can partition

into lipid membranes while retaining sufficient aqueous solubility for dissolution in the

gastrointestinal tract.

Distribution: The pKa of ~5.6 indicates that at blood pH (7.4), the compound will exist as a

mixture of its neutral and protonated forms.[5][6][9] The charged (protonated) species will

have higher aqueous solubility and may be restricted from crossing the blood-brain barrier,

while the neutral form will more readily partition into tissues. This equilibrium is a key

determinant of its volume of distribution.

Metabolism: Imidazole rings are subject to various metabolic pathways, including oxidation

and conjugation. The methylene bridge and nitrile group may also be sites of metabolic

activity. In vitro metabolism studies using liver microsomes are a necessary step to identify

potential metabolites and predict in vivo clearance rates.
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Excretion: The compound's water solubility, enhanced by its ability to be protonated,

suggests that renal clearance could be a significant route of excretion for the parent drug

and any polar metabolites.

Conclusion
2-(1H-imidazol-1-yl)acetonitrile is a compound of significant strategic importance in chemical

and pharmaceutical research. Its well-balanced physicochemical profile—characterized by

moderate lipophilicity, a pharmaceutically relevant pKa, and a polar surface area conducive to

membrane permeability—makes it an attractive scaffold for drug design. This guide has

provided a detailed technical overview of these properties, grounded in experimental data and

authoritative protocols. By understanding and applying this knowledge, researchers can better

leverage this versatile building block to accelerate the discovery and development of novel

therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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